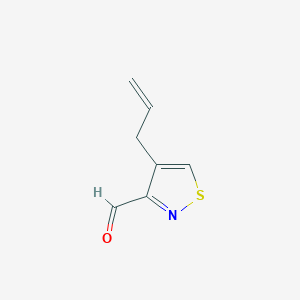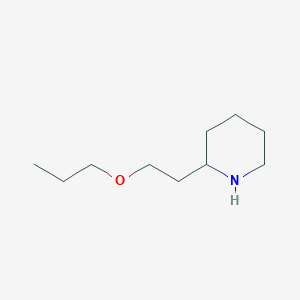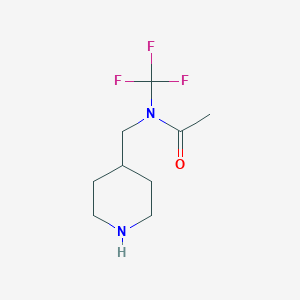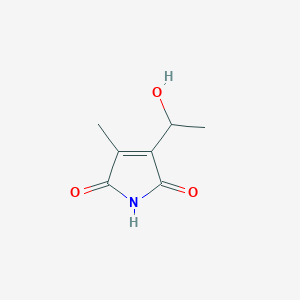
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1H-pyrrole-2,5-dione with ethylene oxide in the presence of a base, which leads to the formation of the hydroxyethyl derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione
Reduction: Alcohol derivatives of this compound
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Hydroxyethyl)-4-methyl-1H-imidazole-2,5-dione
- 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrolidine-2,5-dione
Uniqueness
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is unique due to its specific pyrrole ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h4,9H,1-2H3,(H,8,10,11) |
Clave InChI |
MUGQYPQKEFPRFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC1=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


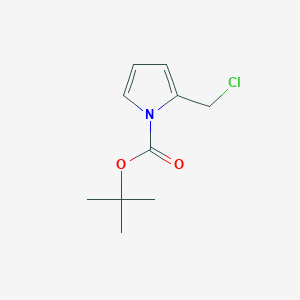
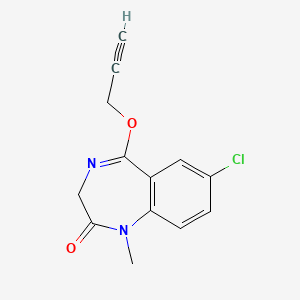
![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
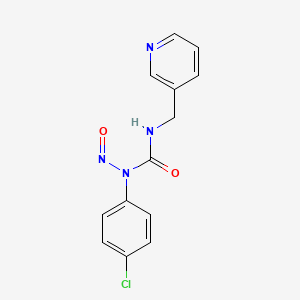
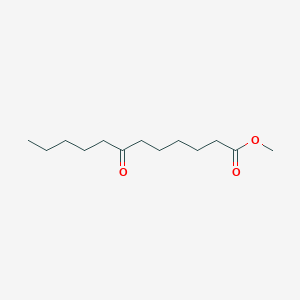
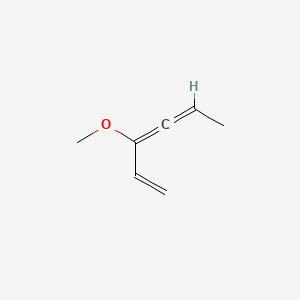
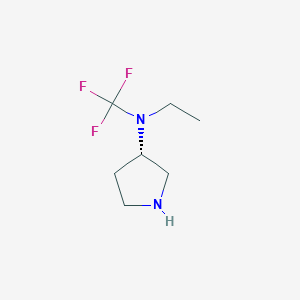
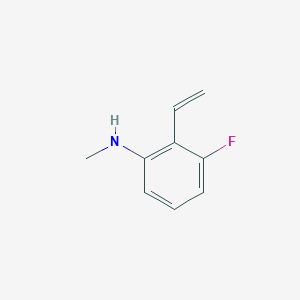
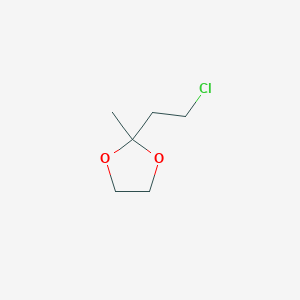

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
